molecular formula C10H13NO5S2 B1519560 2-{[2-(4-Sulfamoylphenoxy)ethyl]sulfanyl}acetic acid CAS No. 1098390-88-5

2-{[2-(4-Sulfamoylphenoxy)ethyl]sulfanyl}acetic acid

Cat. No. B1519560
CAS RN: 1098390-88-5
M. Wt: 291.3 g/mol
InChI Key: NRMJRNQEIUGANJ-UHFFFAOYSA-N
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Description

2-(4-Sulfamoylphenoxy)ethylsulfanylacetic acid, also known as 4-MSPA, is an important organic compound in the study of biochemistry and physiology. It is a sulfonamide derivative of phenoxyacetic acid and is widely used in the synthesis of various compounds. 4-MSPA has a wide range of applications in scientific research, including its use as an intermediate in the synthesis of pharmaceuticals, as well as its potential as a therapeutic agent in the treatment of certain diseases.

Scientific Research Applications

Stereoselective Glycosylations

A study detailed a strategy for stereoselective glycosylations using a similar chemical structure for the introduction of glycosidic linkage, demonstrating the synthesis of complex oligosaccharides, which are essential for biological studies (Kim et al., 2005).

Synthesis of Highly Substituted Thienothiopyrans

Research explored the L-proline-catalyzed three-component reactions for synthesizing thieno[3,2-c]thiopyran derivatives, involving multiple stereocenters and showcasing the compound's utility in creating complex molecular structures (Indumathi et al., 2010).

Salidiuretic Activity

A series involving a related sulfonamide structure demonstrated salidiuretic activity, highlighting the potential therapeutic applications of these compounds in medical chemistry (Sturm et al., 1983).

Xenobiotic Degradation

The complete genome sequence of Novosphingobium resinovorum SA1 was reported, which can utilize a similar sulfonated compound as its sole carbon, nitrogen, and sulfur source, indicating its role in bioremediation and degradation of aromatic compounds (Hegedűs et al., 2017).

Synthesis of Poly(Ether-Amide)s

Research on the synthesis and characterization of poly(ether-amide)s incorporating sulfide and sulfoxide showed the creation of novel polymeric materials with good thermal stability and solubility in polar solvents, which are useful in materials science (Shockravi et al., 2006).

properties

IUPAC Name

2-[2-(4-sulfamoylphenoxy)ethylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S2/c11-18(14,15)9-3-1-8(2-4-9)16-5-6-17-7-10(12)13/h1-4H,5-7H2,(H,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMJRNQEIUGANJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCSCC(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(4-Sulfamoylphenoxy)ethyl]sulfanyl}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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